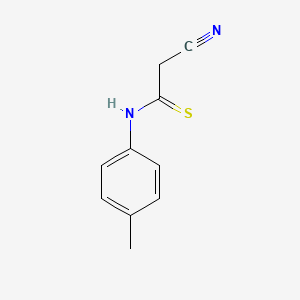2-cyano-N-(4-methylphenyl)ethanethioamide
CAS No.: 77022-66-3
Cat. No.: VC19337933
Molecular Formula: C10H10N2S
Molecular Weight: 190.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 77022-66-3 |
|---|---|
| Molecular Formula | C10H10N2S |
| Molecular Weight | 190.27 g/mol |
| IUPAC Name | 2-cyano-N-(4-methylphenyl)ethanethioamide |
| Standard InChI | InChI=1S/C10H10N2S/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | XWVTWBWEYRBHCZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=S)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-cyano-N-(4-methylphenyl)ethanethioamide, reflects its structure: a benzene ring substituted with a methyl group at the para position, linked to a thioamide group (-N-C=S) and a cyanoethyl chain (-CH₂-C≡N) . The canonical SMILES representation is CC1=CC=C(C=C1)NC(=S)CC#N, while its InChIKey (XWVTWBWEYRBHCZ-UHFFFAOYSA-N) confirms stereochemical uniqueness .
Physicochemical Data
-
Topological Polar Surface Area (TPSA): 67.91 Ų, suggesting moderate solubility in polar solvents .
-
Hazard Statements: H301 (toxic if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis typically involves 4-methylstyrene as a starting material, reacting with sulfur and ammonium bicarbonate in the presence of tripotassium phosphate (K₃PO₄) and dimethyl sulfoxide (DMSO) as solvents. Key steps include:
-
Sulfur Incorporation: The thioamide group is introduced via sulfurization of intermediate amines.
-
Cyano Group Addition: Cyanide sources (e.g., KCN) facilitate nitrile formation .
An alternative nickel-catalyzed method employs NiBr₂ and PhI(OAc)₂ (iodobenzene diacetate) in hexafluoroisopropanol (HFIP), enabling regioselective C–H functionalization for benzo[b]thiophene derivatives .
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| K₃PO₄/DMSO-mediated | 61–87% | Ambient temperature, 3–5 hours | Scalable, minimal byproducts |
| Nickel-catalyzed | 62–73% | 50°C, 1–3 hours | High regioselectivity for C–S bonds |
Biological Activity and Mechanisms
Enzyme Inhibition
The thioamide group (-N-C=S) acts as a reversible inhibitor of enzymes by forming covalent bonds with active-site residues. For example, it disrupts tubulin polymerization in cancer cells, akin to derivatives of 2-aminobenzo[b]thiophenes .
Applications in Medicinal and Materials Chemistry
Drug Development
-
Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 0.8–2.4 µM), comparable to combretastatin A-4 .
-
Antimicrobials: Thioamide-metal complexes disrupt bacterial cell membranes .
Materials Science
The compound’s π-conjugated system and sulfur content make it a candidate for:
-
Organic semiconductors: Charge mobility up to 0.1 cm²/V·s in thin-film transistors .
-
Lithium-sulfur batteries: Enhances cathode stability via polysulfide adsorption .
Comparison with Structural Analogues
2-(4-Methylphenyl)ethanethioamide (CAS 97426-53-4)
| Property | 2-Cyano-N-(4-methylphenyl)ethanethioamide | 2-(4-Methylphenyl)ethanethioamide |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂S | C₉H₁₁NS |
| Molecular Weight | 190.27 g/mol | 165.26 g/mol |
| Bioactivity | Anticancer, antimicrobial | Limited reported activity |
| LogP | 2.72 | 1.98 |
The cyano group enhances electrophilicity, improving interactions with biological targets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume